molecular formula C15H13NO5 B7819732 (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone

(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone

Cat. No. B7819732
M. Wt: 287.27 g/mol
InChI Key: XZDQUXXBVWOUPE-UHFFFAOYSA-N
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Patent
US06130226

Procedure details

3,4-Dimethoxy-4'-aminobenzophenone was prepared analogously to 3,4-dimethoxy-3'-aminobenzophenone using 3,4-dimethoxy-4'-nitrobenzophenone (1 g, 3.5 mmol) and 0.1 g of 10% palladium on carbon catalyst in 110 mL of ethyl acetate. The crude product was purified by flash column chromatography (silica gel, 12% ethyl acetate/methylene chloride) to afford 0.32 g (36%) of the product as a yellow solid: mp 189-191° C.; 1H NMR (CDCl3) δ 7.80-7.62 (m, 2 H); 7.45-7.29 (m, 2 H), 6.96-6.80 (m, 1 H), 6.75-6.61 (m, 2 H), 4.14 (s, 2 H), 3.95 (s, 3 H), 3.93 (s, 3 H); 13C NMR (CDCl3) δ 194.2, 152.2, 150.5, 148.8, 132.6, 131.3, 128.0, 124.3, 113.6, 112.3, 109.7, 56.0; Anal. Calcd for C15H15NO3. Theoretical: C, 70.02; H, 5.88; N, 5.44. Found: C, 69.95; H, 6.18; N, 5.13.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Four
Yield
36%

Identifiers

REACTION_CXSMILES
COC1C=C(C=CC=1OC)C(C1C=CC=C(N)C=1)=O.[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH:36]=[CH:37][C:38]=1[O:39][CH3:40])[C:25]([C:27]1[CH:32]=[CH:31][C:30]([N+:33]([O-])=O)=[CH:29][CH:28]=1)=[O:26]>[Pd].C(OCC)(=O)C>[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH:36]=[CH:37][C:38]=1[O:39][CH3:40])[C:25]([C:27]1[CH:28]=[CH:29][C:30]([NH2:33])=[CH:31][CH:32]=1)=[O:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)C2=CC(=CC=C2)N)C=CC1OC
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=CC1OC
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica gel, 12% ethyl acetate/methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)C2=CC=C(C=C2)N)C=CC1OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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